molecular formula C20H19FN4O2 B2720214 N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097916-80-6

N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2720214
CAS No.: 2097916-80-6
M. Wt: 366.396
InChI Key: QQJPAWIVYZXFHR-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound composed of a pyrrolidine carboxamide core, substituted with a quinoxalin-2-yloxy group and a (4-fluorophenyl)methyl moiety. The quinoxaline scaffold is known to be a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and potential anticancer properties . As a result, this compound serves as a valuable building block for the synthesis of more complex molecules and as a probe for investigating biological processes in chemical biology and drug discovery research. The specific research applications and mechanism of action for this particular molecule are subject to ongoing investigation and should be determined by the researcher. This product is intended for research purposes and is strictly not for human therapeutic or veterinary use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-15-7-5-14(6-8-15)11-23-20(26)25-10-9-16(13-25)27-19-12-22-17-3-1-2-4-18(17)24-19/h1-8,12,16H,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJPAWIVYZXFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester-like ether groups in the molecule are susceptible to hydrolysis under specific conditions:

Reaction TypeReagents/ConditionsOutcomeCitation
Acidic hydrolysisHCl/H₂SO₄ (aqueous, reflux)Cleavage of the amide bond to yield 3-(quinoxalin-2-yloxy)pyrrolidine
Basic hydrolysisNaOH/KOH (aqueous or alcoholic, reflux)Deprotonation of the amide, leading to pyrrolidine-1-carboxylate salts
Enzymatic hydrolysisProteases (e.g., pepsin, trypsin)Selective cleavage under physiological conditions (hypothetical)
  • Key Insight : Hydrolysis of the carboxamide group has been demonstrated in structurally similar compounds like N-(4-fluorophenyl)pyrrolidine derivatives, yielding free amines and carboxylic acids under acidic/basic conditions .

Reduction Reactions

The quinoxaline moiety and amide group may undergo reduction:

Target SiteReagents/ConditionsOutcomeCitation
Quinoxaline ringH₂/Pd-C or NaBH₄Partial reduction to dihydroquinoxaline derivatives
Amide groupLiAlH₄ or BH₃·THFConversion of the amide to a secondary amine
  • Example : Reduction of the amide in N-[(4-fluorophenyl)methyl]-3-methylpyrrolidine derivatives with LiAlH₄ produces corresponding amines in ~75% yield .

Substitution Reactions

The quinoxalin-2-yloxy ether and fluorophenyl groups are reactive toward nucleophilic and electrophilic substitution:

Reaction TypeReagents/ConditionsOutcomeCitation
Nucleophilic aromatic substitution (NAS)NH₃/EtOH, Cu catalystReplacement of the fluorine atom on the phenyl ring with amine groups
Ether cleavageHI or BBr₃ (anhydrous)Cleavage of the quinoxaline-ether bond to form phenolic intermediates
  • Evidence : NAS reactions in 4-fluorophenyl derivatives are well-documented, with yields exceeding 80% under catalytic conditions.

Coupling Reactions

The carboxamide and quinoxaline groups enable participation in cross-coupling reactions:

Reaction TypeReagents/ConditionsOutcomeCitation
Amide couplingEDC/HOBt, DCM/RTFormation of peptide-like bonds with carboxylic acids or amines
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsFunctionalization of the quinoxaline ring with aryl groups
  • Case Study : Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate undergoes EDC-mediated coupling with amines to generate diverse amide derivatives.

Oxidation Reactions

The pyrrolidine ring and quinoxaline system may undergo oxidation:

Target SiteReagents/ConditionsOutcomeCitation
Pyrrolidine ringmCPBA or O₂/Cu catalystOxidation to pyrrolidone derivatives
Quinoxaline ringKMnO₄/H₂SO₄Formation of quinoxaline dioxide
  • Mechanism : Oxidation of pyrrolidine to pyrrolidone is facilitated by peracid reagents, as seen in EVT-2496041 analogs.

Cycloaddition and Ring-Opening Reactions

The quinoxaline moiety participates in cycloaddition reactions:

Reaction TypeReagents/ConditionsOutcomeCitation
Diels-AlderDienophiles (e.g., maleic anhydride)Formation of polycyclic adducts
Ring-openingGrignard reagentsCleavage of the quinoxaline ring to form diamino intermediates
  • Synthetic Utility : Fe-catalyzed C–O bond cleavage in ethers (e.g., THF) has been used to synthesize pyrroloquinoxalines .

Photochemical Reactions

The fluorophenyl and quinoxaline groups may exhibit photostability or photoreactivity:

Reaction TypeConditionsOutcomeCitation
UV-induced cleavageUV light (254 nm), H₂O₂Degradation into smaller aromatic fragments

Scientific Research Applications

Chemistry

N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide serves as a valuable building block in synthetic chemistry. Its unique structure allows for:

  • Synthesis of Complex Molecules : It can be used to create more intricate compounds through various organic reactions, including coupling reactions like the Suzuki–Miyaura reaction .
  • Study of Reaction Mechanisms : The compound aids in understanding the mechanisms of chemical reactions involving heterocycles.

Biology

The biological activities of this compound are under extensive investigation:

  • Antiviral Properties : Quinoxaline derivatives have shown potential against viral infections, making this compound a candidate for antiviral drug development .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate the specific mechanisms involved .
  • Antimicrobial Effects : Its quinoxaline structure is associated with antimicrobial properties, which could lead to the development of new antibiotics .

Medicine

In the medical field, this compound is being explored for:

  • Therapeutic Applications : Its potential use in treating diseases such as cancer and viral infections positions it as a promising candidate for drug development .
  • Mechanism of Action Studies : Understanding how this compound interacts with biological targets can lead to novel therapeutic strategies.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of quinoxaline derivatives, including this compound:

StudyFocusFindings
Obniska et al. (2013)Anticonvulsant activityIdentified new derivatives with significant anticonvulsant properties, indicating potential neurological applications .
PMC5108032 (2016)Antimalarial activityDemonstrated that quinoline derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum, suggesting similar potential for quinoxaline derivatives .
RSC Advances (2016)Antimicrobial propertiesReported on the synthesis and antimicrobial studies of related compounds, noting significant activity against various microbial strains .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carboxamide derivatives with pyrrolidine or related heterocyclic scaffolds. Below is a comparative analysis based on structural analogs identified in the evidence:

Structural Analogues from

The following compounds share the carboxamide linkage but differ in heterocyclic cores and substituents:

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide Core: Indazole (instead of quinoxaline). Substituents: A 4-fluorobenzyl group and a branched amino acid side chain. Implications: Indazole derivatives are prevalent in kinase inhibitors (e.g., PARP inhibitors). The amino acid side chain may improve solubility or target specificity compared to the quinoxaline ether group .

N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide Core: Indazole with a pentyl chain. Contrast: The absence of a fluorophenyl group may reduce metabolic stability relative to the target compound .

Pyrrolidine-Carboxamide Derivatives from

The European patent highlights (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a structurally complex analog:

  • Core : Pyrrolidine with a trifluoroethyl group.
  • Substituents: Morpholino-pyridine and hydroxypropan-2-ylamino groups.
  • The morpholine ring may confer solubility and kinase-targeting properties, diverging from the quinoxaline moiety’s π-interaction capabilities .

Comparative Data Table

Compound Core Structure Key Substituents Hypothesized Advantages Limitations
Target Compound Pyrrolidine Quinoxalin-2-yloxy, 4-fluorobenzyl Enhanced π-π interactions, metabolic stability Limited solubility data
Indazole analog () Indazole 4-fluorobenzyl, amino acid side chain Kinase inhibition potential Possible reduced CNS penetration
Trifluoroethyl analog () Pyrrolidine Trifluoroethyl, morpholino-pyridine High target specificity, solubility Synthetic complexity

Research Findings and Hypotheses

  • Quinoxaline vs. Indazole: The target compound’s quinoxaline group may offer superior DNA intercalation or kinase binding compared to indazole derivatives, which are more commonly associated with anti-inflammatory targets .
  • Fluorophenyl vs. Trifluoroethyl : The 4-fluorobenzyl group likely improves blood-brain barrier penetration relative to the trifluoroethyl group, which prioritizes enzyme active-site interactions .
  • Amino Acid Side Chains: Branched side chains (e.g., in compounds) could mitigate the high lipophilicity of the quinoxaline ether, balancing pharmacokinetics .

Biological Activity

N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, also known by its CAS number 2097916-80-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN4O2C_{20}H_{19}FN_{4}O_{2}, with a molecular weight of 366.4 g/mol. The compound features a pyrrolidine ring, a quinoxaline moiety, and a fluorophenyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H19FN4O2
Molecular Weight366.4 g/mol
CAS Number2097916-80-6

Research indicates that this compound may exert its biological effects through modulation of various cellular pathways. Specifically, it has been implicated in the inhibition of certain protein kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to altered cellular activities such as reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Findings :
    • Significant reduction in cell viability was observed at concentrations above 10 µM.
    • Induction of apoptosis was confirmed through flow cytometry analysis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
  • Findings :
    • Minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
    • The compound exhibited bactericidal effects at higher concentrations.

Case Studies

A notable study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of quinoxaline derivatives, including this compound. The researchers synthesized various analogs and evaluated their biological activities.

Key Findings:

  • Modifications to the fluorophenyl group significantly affected the compound's potency.
  • The presence of the quinoxaline moiety was essential for maintaining biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, and what critical reaction conditions must be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Coupling Reaction : React 3-hydroxyquinoxaline with a pyrrolidine derivative (e.g., 3-bromo-pyrrolidine-1-carboxamide) using a Mitsunobu reaction (diethyl azodicarboxylate and triphenylphosphine) to introduce the quinoxaline-2-yloxy group.

Amide Formation : Attach the 4-fluorobenzyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine amine and 4-fluorobenzyl chloride.
Critical conditions include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., DMF or THF), and temperature control (0–25°C for amide coupling). Impurity profiles should be monitored via HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization and regiochemical confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves substituent positions (e.g., quinoxaline aromatic protons at δ 8.5–9.0 ppm, fluorophenyl signals at δ 7.2–7.4 ppm). 2D NMR (COSY, HSQC) confirms connectivity.
  • X-Ray Crystallography : Single-crystal analysis (e.g., slow evaporation in ethyl acetate) validates bond angles and torsional strain between the pyrrolidine and quinoxaline moieties. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What solvent systems and crystallization conditions optimize purity for biological testing?

  • Methodological Answer :

  • Solubility Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution and dilute with water or ethanol for recrystallization.
  • Crystallization : Use mixed solvents (ethyl acetate:hexane, 1:3) at 4°C to yield needle-like crystals. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are essential during synthesis and handling of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure (CLP Category 4 toxicity).
  • Waste Disposal : Neutralize reactive intermediates (e.g., triphosgene) with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the quinoxaline moiety in target binding affinity?

  • Methodological Answer :

  • Analog Synthesis : Replace quinoxaline with pyrazine or phthalazine to assess π-π stacking contributions.
  • Biological Assays : Test analogs in kinase inhibition assays (e.g., MET or CXCR3 targets) using IC₅₀ comparisons. Computational docking (AutoDock Vina) identifies key hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data across assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., Western blot for phosphoprotein inhibition).
  • Buffer Optimization : Adjust pH (7.4 vs. 6.5) and serum content (FBS 0–10%) to account for assay variability .

Q. What computational approaches predict polymorphic forms and their stability under physiological conditions?

  • Methodological Answer :

  • Lattice Energy Calculations : Use Mercury CSD software to compare crystal packing motifs (e.g., hydrogen-bonding networks).
  • Molecular Dynamics (MD) : Simulate hydration effects (GROMACS) to assess form stability in aqueous environments .

Q. How can metabolic stability and major metabolites be identified for this compound?

  • Methodological Answer :

  • In Vitro Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS (Q-TOF, exact mass 462.1573).
  • Metabolite ID : Fragment ions (m/z 345.1, 228.0) suggest hydroxylation at the pyrrolidine ring and fluorophenyl demethylation .

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